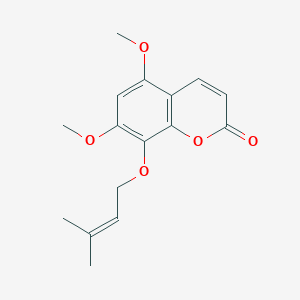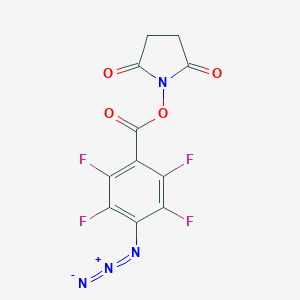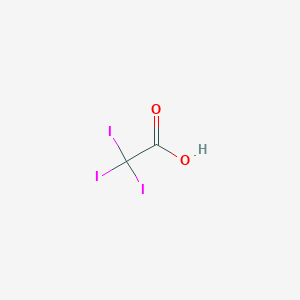
8-ヒドロキシグアノシン
概要
説明
トポテカン-d6は、カンプトテシン半合成類似体であるトポテカンの重水素標識誘導体です。カンプトテシンは、カンプトテカ・アキュミナータの木から得られる天然アルカロイドです。トポテカン-d6は、主にトポテカンの定量のために質量分析法において内部標準として使用されます。 DNA複製と転写に不可欠な酵素であるDNAトポイソメラーゼIの阻害剤であるトポテカンの薬理学的特性を保持しています .
科学的研究の応用
Topotecan-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of topotecan in various samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of topotecan.
Medicine: Utilized in cancer research to study the efficacy and mechanism of action of topotecan in treating various cancers, including ovarian, small cell lung, and cervical cancers.
Industry: Applied in the development and quality control of pharmaceutical formulations containing topotecan .
作用機序
トポテカン-d6は、トポテカンと同様に、DNAトポイソメラーゼIを阻害することにより効果を発揮します。この酵素は、可逆的な一本鎖切断を誘発することにより、DNAのねじれを解消する役割を担っています。トポテカン-d6は、トポイソメラーゼI-DNA複合体に結合し、これらの一本鎖切断の再結合を阻止します。これにより、切断可能な複合体と一本鎖DNA切断が蓄積され、最終的に細胞死につながります。 この化合物は、細胞周期のS期に特に効果的です .
生化学分析
Biochemical Properties
8-Hydroxyguanosine is produced by reactive oxygen species (ROS), which are generated by ionizing radiation and many other environmental agents, as well as endogenously in cells by oxygen metabolism . The ribonucleoside 8-hydroxyguanosine, in tissue RNA and urine, is a good marker of oxidative stress in vivo .
Cellular Effects
8-Hydroxyguanosine has been shown to stimulate the proliferation and differentiation of B cells . It is also associated with various physiological problems, including reduced production efficiency .
Molecular Mechanism
The most prevalent oxidized base in RNA is 8-hydroxyguanosine, which is oxidized by hydroxyl radicals to form C8-OH adjunct radicals . Different studies demonstrate that the oxidation of RNA can lead to the breaking of the stranded and the modification or removal of the bases .
Temporal Effects in Laboratory Settings
8-Hydroxyguanosine is a major form of oxidative DNA damage and has been detected in cellular DNA by HPLC-ECD and LC/MS/MS methods in many laboratories . The increase in the 8-hydroxyguanosine level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .
Metabolic Pathways
8-Hydroxyguanosine is involved in the metabolic pathways related to oxidative stress. It is a product of ROS-induced base damage and is cleared from cells by the 8-oxoG DNA glycosylase 1 (OGG1)-mediated oxidative damage base excision repair pathway .
Transport and Distribution
It is known that 8-Hydroxyguanosine is detectable in biological samples, such as urine, serum, and saliva .
Subcellular Localization
The subcellular localization of 8-Hydroxyguanosine is not explicitly documented. Given that it is a marker of RNA oxidative damage, it is likely to be found wherever RNA is present within the cell .
準備方法
合成経路と反応条件: トポテカン-d6の合成には、トポテカン分子に重水素原子を組み込む必要があります。これは、合成プロセス中に重水素化試薬または溶媒を使用するなど、さまざまな方法で達成できます。
工業生産方法: トポテカン-d6の工業生産は、通常、重水素化試薬を使用した大規模合成を行います。このプロセスは、最終生成物の高収率と純度を確保するために最適化されています。 合成された化合物はその後、重水素原子の組み込みと化合物の全体的な純度を確認するために、厳格な品質管理措置を受けます .
化学反応の分析
反応の種類: トポテカン-d6は、次のようなさまざまな化学反応を受けます。
酸化: トポテカン-d6は、対応するキノン誘導体に変換するために酸化することができます。
還元: 還元反応は、トポテカン-d6をそのヒドロキノン型に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、キノン型やヒドロキノン型などのトポテカン-d6のさまざまな誘導体と、置換されたアナログが含まれます .
4. 科学研究への応用
トポテカン-d6は、科学研究において幅広い用途があります。
化学: さまざまなサンプル中のトポテカンを正確に定量するための質量分析法において内部標準として使用されます。
生物学: トポテカンの薬物動態と代謝を調査する研究に使用されています。
医学: 卵巣がん、小細胞肺がん、子宮頸がんなどのさまざまながんの治療におけるトポテカンの有効性と作用機序を研究するために、がん研究で使用されています。
類似化合物との比較
トポテカン-d6は、次のような他の類似化合物と比較されます。
トポテカン: がん治療に使用されるトポテカンの非重水素化型。
イリノテカン: カンプトテシンのもう1つの半合成誘導体であり、トポイソメラーゼI阻害剤でもあります。
カンプトテシン: トポテカンとイリノテカンが誘導された天然アルカロイド。
独自性: トポテカン-d6は、重水素原子の組み込みにより、質量分析法のための理想的な内部標準になります。 この標識により、分析研究において非標識トポテカンとの正確な定量と区別が可能になります .
類似化合物のリスト:
- トポテカン
- イリノテカン
- カンプトテシン
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGSEBKFEJEOSA-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3868-31-3 | |
| Record name | 8-Hydroxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3868-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purine-6,8(1H,9H)-dione, 2-amino-9-beta-D-ribofuranosyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Hydroxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)













